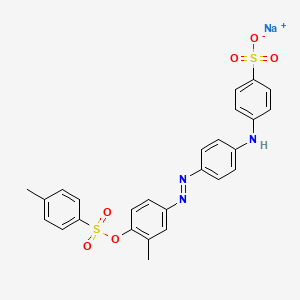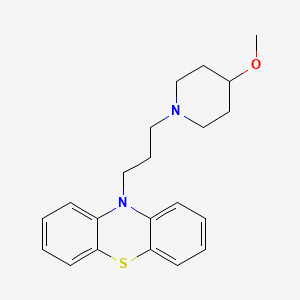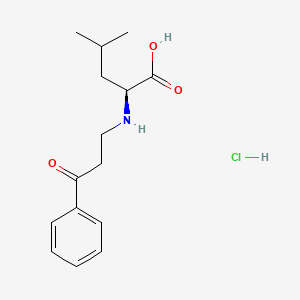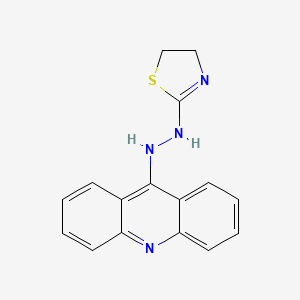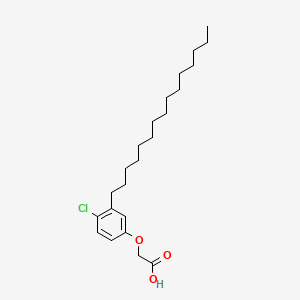
Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a benzamide group, a fluorine atom, and a benzodiazepine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Benzamide Group: This step involves the reaction of the benzodiazepine intermediate with a benzamide derivative under suitable conditions.
Formation of the Monohydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodiazepine ring.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of benzodiazepines on cellular processes. Its fluorinated derivative might offer insights into the role of fluorine in drug activity and metabolism.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders. Its unique structure might offer advantages over existing benzodiazepines in terms of efficacy and side effects.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its synthesis and production methods could also be optimized for large-scale manufacturing.
作用机制
The mechanism of action of Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the fluorine atom might influence its binding affinity and pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
The unique aspect of Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride lies in its specific substitution pattern, particularly the presence of the fluorine atom and the benzamide group. These modifications might offer distinct pharmacological properties compared to other benzodiazepines.
属性
CAS 编号 |
83748-42-9 |
|---|---|
分子式 |
C24H23ClFN3O |
分子量 |
423.9 g/mol |
IUPAC 名称 |
N-[(8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C24H22FN3O.ClH/c1-28-20(16-27-24(29)18-10-6-3-7-11-18)15-26-23(17-8-4-2-5-9-17)21-13-12-19(25)14-22(21)28;/h2-14,20H,15-16H2,1H3,(H,27,29);1H |
InChI 键 |
UGMRJZCQTQICKM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CN=C(C2=C1C=C(C=C2)F)C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





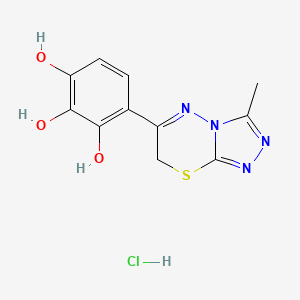
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)

